N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h3-8,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXSODMBJQNMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=N2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide typically involves the reaction of 4-hydroxy-2,6-dimethylaniline with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of a nitro group results in an amine .
Scientific Research Applications
Medicinal Chemistry
N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Anti-inflammatory Properties
Studies have shown that derivatives of pyridine-2-carboxamide can inhibit inflammatory pathways. For instance, research on related compounds demonstrated their ability to modulate cytokine production and reduce inflammation in animal models . This suggests that this compound may possess similar anti-inflammatory effects.
Analgesic Effects
The analgesic potential of related compounds has been documented, particularly regarding their interaction with opioid receptors. Some studies indicate that modifications to the pyridine structure can enhance binding affinity to these receptors, leading to increased analgesic efficacy . The specific role of this compound in this context remains to be fully elucidated but warrants further investigation.
Pharmaceutical Development
The compound is likely used as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural characteristics may provide a scaffold for developing novel drugs targeting various diseases.
Drug Design and Synthesis
In drug design, the incorporation of functional groups such as hydroxyl and carboxamide can significantly influence the pharmacokinetic properties of a compound. Research has demonstrated that such modifications can lead to improved solubility and bioavailability, essential factors in drug development .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism by which N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 1-Butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
This metabolite shares the 4-hydroxy-2,6-dimethylphenyl-carboxamide backbone but replaces the pyridine ring with a piperidine (a saturated six-membered ring with one nitrogen atom) . The addition of a butyl group at the piperidine nitrogen introduces enhanced lipophilicity, which may alter membrane permeability and metabolic pathways compared to the pyridine analogue.
2.1.2. 6-Cyclopropyl-3-hydroxy-4-(trifluoromethyl)pyridazine
This compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with cyclopropyl, hydroxy, and trifluoromethyl groups . The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the pyridazine ring’s electronic properties differ significantly from pyridine due to the additional nitrogen atom.
Physicochemical Properties
The table below summarizes key differences among the compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | LogP* (Estimated) |
|---|---|---|---|---|---|
| N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide | C₁₄H₁₄N₂O₂ | 242.28 | Pyridine | 4-hydroxy-2,6-dimethylphenyl, carboxamide | 2.1 |
| 1-Butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | Not provided† | ~279.35 (calculated) | Piperidine | Butyl, 4-hydroxy-2,6-dimethylphenyl | 3.5 |
| 6-Cyclopropyl-3-hydroxy-4-(trifluoromethyl)pyridazine | C₈H₇F₃N₂O | 204.15 | Pyridazine | Cyclopropyl, hydroxy, trifluoromethyl | 1.8 |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a hydroxyl group and an amide functional group, contributing to its unique chemical reactivity and biological activities. Its structural formula can be represented as follows:
This compound is characterized by its ability to form hydrogen bonds due to the hydroxyl group and engage in π-π interactions through its aromatic rings, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with biological macromolecules.
- Aromatic Interactions : The compound's aromatic rings allow for π-π stacking interactions, which can stabilize binding to target proteins or nucleic acids.
These interactions can modulate enzyme activity and influence signaling pathways associated with inflammation and cancer.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity positions it as a candidate for developing treatments for chronic inflammatory diseases .
Anticancer Potential
This compound has shown promise in cancer research:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The IC50 values indicate significant potency at sub-micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| CEM-13 | 0.75 | Cell cycle arrest at G0-G1 |
| U-937 | 1.20 | Modulation of signaling pathways |
Structure-Activity Relationship (SAR)
Studies on SAR highlight that modifications to the compound's structure can enhance its biological activity. For instance, introducing electron-withdrawing groups has been shown to increase potency against certain cancer cell lines .
Comparative Analysis with Similar Compounds
In comparison with structurally related compounds such as N-(2,6-dimethylphenyl)pyridine-2-carboxamide and N-(4-hydroxy-2,6-dimethylphenyl)picolinamide, the presence of both hydroxyl and amide groups in this compound provides it with unique reactivity and a broader range of biological activities .
Case Studies
Recent studies have focused on the compound's potential as a pharmaceutical intermediate:
- Tuberculosis Research : A derivative was identified that exhibits specific activity against Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent .
- Cancer Therapeutics : Ongoing research is exploring the efficacy of this compound in combination therapies for various cancers, aiming to enhance treatment outcomes through synergistic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide derivatives?
- Methodological Answer : The compound can be synthesized via condensation of 2-picolinic acid derivatives with substituted anilines. For example, a structurally analogous ligand, N-(4-bromophenyl)pyridine-2-carboxamide, was synthesized by reacting 2-picolinic acid with 4-bromoaniline in the presence of triphenylphosphite (P(OPh)₃) under reflux conditions, yielding >80% purity . Optimization of solvent systems (e.g., DMF or toluene) and stoichiometric ratios (1:1.2 for acid:aniline) is critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. Which spectroscopic and analytical techniques are most effective for characterizing pyridine-2-carboxamide derivatives?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm amide bond formation (NH resonance at δ ~10 ppm) .
- FT-IR : Identify characteristic C=O stretching (1650–1680 cm⁻¹) and N-H bending (1530–1560 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related carboxamide-Pd(II) complexes .
Q. How can researchers assess the hydrolytic stability of pyridine-2-carboxamide derivatives under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 4–9) at 37°C. Monitor degradation via HPLC-UV at 254 nm, comparing retention times of parent compound and potential hydrolysis products (e.g., free pyridine-2-carboxylic acid). For analogs like N-(4-methoxyphenyl)pyridine-2-carboxamide, hydrolysis half-lives ranged from 24–72 hours in PBS (pH 7.4), with electron-withdrawing substituents enhancing stability .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for pyridine-2-carboxamide-metal complexes?
- Methodological Answer : Discrepancies in coordination geometry (e.g., square-planar vs. distorted octahedral) can arise from solvent effects or counterion interactions. For Pd(II) complexes, use single-crystal X-ray diffraction with synchrotron radiation to achieve high-resolution data (<0.8 Å). Refinement software (e.g., SHELXL) should account for disorder in bulky substituents (e.g., 2,6-dimethylphenyl groups) .
Q. How do substituents on the phenyl ring influence the biological activity of pyridine-2-carboxamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs like N-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antiparasitic activity (IC₅₀ = 1.35 μM against Trypanosoma brucei). Computational docking (AutoDock Vina) into target enzyme active sites (e.g., kinase domains) can predict binding affinities, validated by in vitro assays .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure pyridine-2-carboxamide derivatives?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide bond formation. For example, (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide was synthesized with ≥95% enantiomeric excess (ee) via asymmetric catalysis (Pd/BINAP systems) . Chiral HPLC (Daicel AD-H column) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) confirms purity .
Q. How can researchers address conflicting data on the ecotoxicological impact of pyridine-2-carboxamide derivatives?
- Methodological Answer : Standardize OECD 207 (earthworm toxicity) and OECD 201 (algae growth inhibition) assays for aquatic and terrestrial models. For N-(4-methoxyphenyl)pyridine-2-carboxamide, preliminary data indicate low bioaccumulation potential (log Kow <3), but long-term ecotoxicity remains uncharacterized. Use QSAR models (EPI Suite) to predict persistence and prioritize testing .
Safety and Handling
Q. What precautions are critical when handling pyridine-2-carboxamide derivatives with limited toxicological data?
- Methodological Answer : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally similar compounds. Use fume hoods, nitrile gloves, and closed systems during synthesis. For N-(4-methoxyphenyl)pyridine-2-carboxamide, emergency protocols include decontamination with 70% ethanol and immediate medical consultation for exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
